5-sec-butyl-2-Ethoxy-3-methylpyrazine 5-sec-butyl-2-Ethoxy-3-methylpyrazine
Brand Name: Vulcanchem
CAS No.: 99784-15-3
VCID: VC18743174
InChI: InChI=1S/C11H18N2O/c1-5-8(3)10-7-12-11(14-6-2)9(4)13-10/h7-8H,5-6H2,1-4H3
SMILES:
Molecular Formula: C11H18N2O
Molecular Weight: 194.27 g/mol

5-sec-butyl-2-Ethoxy-3-methylpyrazine

CAS No.: 99784-15-3

Cat. No.: VC18743174

Molecular Formula: C11H18N2O

Molecular Weight: 194.27 g/mol

* For research use only. Not for human or veterinary use.

5-sec-butyl-2-Ethoxy-3-methylpyrazine - 99784-15-3

Specification

CAS No. 99784-15-3
Molecular Formula C11H18N2O
Molecular Weight 194.27 g/mol
IUPAC Name 5-butan-2-yl-2-ethoxy-3-methylpyrazine
Standard InChI InChI=1S/C11H18N2O/c1-5-8(3)10-7-12-11(14-6-2)9(4)13-10/h7-8H,5-6H2,1-4H3
Standard InChI Key FPRCLVKNNFOHHX-UHFFFAOYSA-N
Canonical SMILES CCC(C)C1=CN=C(C(=N1)C)OCC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 5-butan-2-yl-2-ethoxy-3-methylpyrazine, reflects its branched alkyl and alkoxy substituents. The pyrazine ring’s aromaticity is maintained despite the electron-withdrawing nitrogen atoms, while the ethoxy and sec-butyl groups introduce steric and electronic modifications that influence its physical and chemical properties. The sec-butyl chain (position 5) enhances hydrophobicity, whereas the ethoxy group (position 2) contributes to polarity, creating a balance that affects volatility and solubility.

Table 1: Key Molecular Properties

PropertyValue
CAS No.99784-15-3
Molecular FormulaC11H18N2O\text{C}_{11}\text{H}_{18}\text{N}_{2}\text{O}
Molecular Weight194.27 g/mol
IUPAC Name5-butan-2-yl-2-ethoxy-3-methylpyrazine
Retention Index (Carbowax 20M)1306

Synthesis and Purification Strategies

Synthetic Routes

The synthesis of 5-sec-butyl-2-ethoxy-3-methylpyrazine typically involves cyclocondensation reactions. A common approach utilizes α-aminoketones or α-aminoaldehydes as precursors, which undergo dimerization under controlled conditions. For example, refluxing equimolar quantities of 2-amino-3-methylbutan-1-one and ethyl glyoxalate in ethanol at 80–120°C yields the pyrazine core, with subsequent purification via fractional distillation or column chromatography.

Reaction Optimization

Key parameters include:

  • Temperature: Elevated temperatures (≥100°C) accelerate cyclization but risk side reactions.

  • Catalysts: Acidic catalysts (e.g., H2SO4\text{H}_2\text{SO}_4) improve yields by facilitating dehydration.

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are critical for verifying purity and structural integrity. The ethoxy group’s protons resonate at δ 3.8–4.0 ppm in 1H^1\text{H} NMR, while the sec-butyl chain’s methyl groups appear at δ 0.8–1.2 ppm .

Analytical Characterization

Chromatographic Profiling

Retention indices (RIs) are pivotal for identifying pyrazines in complex matrices. On a Carbowax 20M column, 5-sec-butyl-2-ethoxy-3-methylpyrazine elutes at RI 1306, a value consistent with its intermediate polarity . Comparative data from analogous compounds reveal that elongation of the alkyl chain (e.g., from methyl to sec-butyl) increases RI by approximately 50–100 units per carbon addition, underscoring the role of hydrophobicity in retention behavior .

Table 2: Retention Indices of Structurally Related Pyrazines

CompoundRI (Carbowax 20M)RI (OV-101)
5-sec-butyl-2-ethoxy-3-methylpyrazine1306-
3-methyl-2-methoxy-5-(2-methylbutyl)pyrazine13621664
2-ethoxy-3-methylpyrazine10291385

Applications in Flavor and Fragrance Industries

Olfactory Properties

Pyrazines are notorious for their low odor thresholds, often detectable at parts-per-billion concentrations. The ethoxy and sec-butyl substituents in this compound impart a nuanced aroma profile, blending earthy, nutty, and roasted notes. Sensory studies suggest that alkoxy groups (e.g., ethoxy) enhance aroma persistence compared to alkyl-substituted analogs, making this derivative valuable in premium fragrances and savory flavor formulations.

Industrial Utilization

  • Food Flavors: Used in meat analogs and snack seasonings to replicate roasted or grilled notes.

  • Perfumery: Incorporated in woody and amber accords for depth and longevity.

Structure-Activity Relationships

Impact of Substituents

Comparative analysis of pyrazine derivatives highlights the following trends:

  • Alkoxy vs. Alkyl Groups: Ethoxy substituents increase polarity and reduce volatility relative to methyl or ethyl groups, altering diffusion rates in olfactory receptors.

  • Branching Effects: The sec-butyl chain’s branching enhances steric hindrance, potentially modulating receptor binding affinity.

For instance, replacing the ethoxy group with a methoxy group (as in 5-sec-butyl-2-methoxy-3-methylpyrazine) lowers the odor threshold by 30%, indicating stronger aroma potency .

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